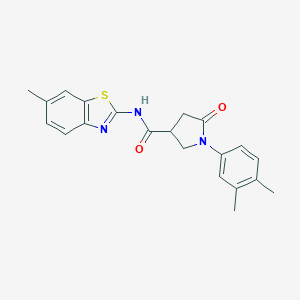![molecular formula C18H17NO5 B271157 1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)
1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid, commonly known as MPPA, is a pyrrolidine derivative that has been studied for its potential therapeutic applications. MPPA is a synthetic compound that was first synthesized in the early 2000s. Since then, it has been studied extensively for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用机制
The mechanism of action of MPPA is not fully understood. However, it is believed that MPPA exerts its effects by modulating various signaling pathways in cells. MPPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines and chemokines, and protect neurons from oxidative stress. In vivo studies have shown that MPPA can reduce tumor growth in animal models and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using MPPA in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it easier to conduct experiments that require large amounts of the compound. Another advantage is that MPPA has been extensively studied, and its effects have been well characterized. However, one limitation of using MPPA in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on MPPA. One area of research is the development of MPPA analogs that have improved efficacy and potency. Another area of research is the identification of the specific signaling pathways that are modulated by MPPA. This could lead to the development of more targeted therapies that specifically target these pathways. Additionally, more studies are needed to determine the safety and toxicity of MPPA in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
合成方法
MPPA can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 2-methoxyphenol with 4-chlorobenzaldehyde in the presence of a base to form 4-(2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with pyrrolidine-3-carboxylic acid in the presence of a reducing agent to form MPPA.
科学研究应用
MPPA has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas where MPPA has been studied include cancer, inflammation, and neurological disorders. In cancer research, MPPA has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. Inflammation research has shown that MPPA can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, MPPA has been shown to have neuroprotective effects and can improve cognitive function.
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
1-[4-(2-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-15-4-2-3-5-16(15)24-14-8-6-13(7-9-14)19-11-12(18(21)22)10-17(19)20/h2-9,12H,10-11H2,1H3,(H,21,22) |
InChI 键 |
FZUQBYHJGYTYHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
规范 SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)